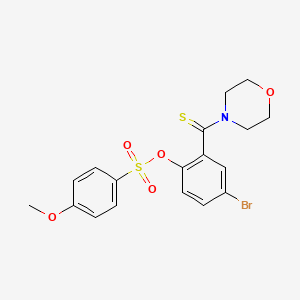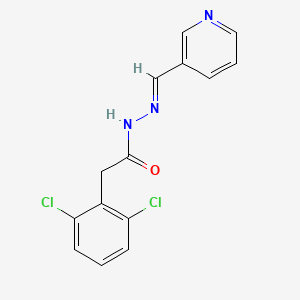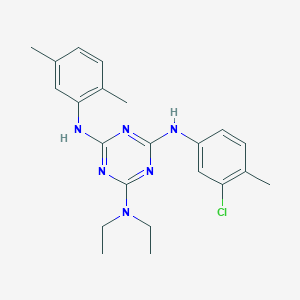![molecular formula C16H11BrN2O2S B5211442 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione, also known as BRD-K18589797, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
Applications De Recherche Scientifique
3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 has been studied for its potential applications in drug discovery and development. Research has shown that 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 has anticancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models. Furthermore, 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 is not fully understood. However, research has shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to modulate certain neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of certain enzymes and proteins, reduce inflammation, and modulate neurotransmitter systems in the brain. Furthermore, it has been shown to have cytotoxic effects on cancer cells and can induce apoptosis, or programmed cell death, in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 is its potential applications in drug discovery and development. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new therapies for these diseases. However, one limitation of 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for research on 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7. One area of interest is its potential applications in treating neurodegenerative diseases. Further research is needed to fully understand its mechanism of action in the brain and to determine its efficacy in animal models of these diseases. Another area of interest is its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to optimize the synthesis method of 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 and to improve its solubility in water, which could increase its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7 involves a multi-step process that starts with the reaction of 3-bromophenylacetic acid with thionyl chloride to form 3-bromophenylacetyl chloride. The resulting compound is then reacted with indole-3-carboxaldehyde in the presence of triethylamine to form the intermediate product. This intermediate is then reacted with 2-mercaptothiazolidine-4-one to form the final product, 3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione7.
Propriétés
IUPAC Name |
3-(3-bromophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c17-10-4-3-5-11(8-10)19-14(20)9-22-16(19)12-6-1-2-7-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXSGQMFLMVTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5211367.png)


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)

![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)